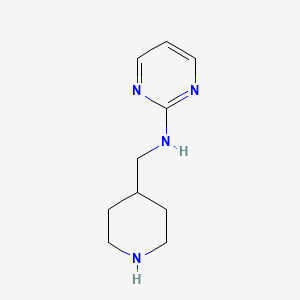

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

Description

Significance of Pyrimidine (B1678525) and Piperidine (B6355638) Scaffolds in Medicinal Chemistry

Heterocyclic compounds, which feature a ring structure containing atoms of at least two different elements, are of central importance in medicinal chemistry. arizona.eduopenmedicinalchemistryjournal.com More than 85% of all biologically active chemical compounds contain a heterocycle. openmedicinalchemistryjournal.com Among these, the pyrimidine and piperidine rings are particularly prominent and are considered cornerstone scaffolds in the synthesis of medicinal agents. arizona.edunih.gov

Historical Context and Evolution of Heterocyclic Compounds in Drug Discovery

The history of heterocyclic chemistry began in the early 19th century with the discovery of the first such compounds. numberanalytics.com In 1832, furfural, a derivative of furan, was created, and in 1834, pyrrole (B145914) was isolated from the dry distillation of bones. researchgate.net Initially, the application of these compounds was largely in the dye industry, with substances like indigo (B80030) being used for their vibrant colors. numberanalytics.com

The systematic study of the structures and reactivity of heterocyclic compounds marked their entry into the forefront of drug discovery and development. iipseries.org A significant milestone was the isolation of chlorophyll (B73375) derivatives from crude oil in 1936, which pointed to the biological origins of petroleum. researchgate.net Over the decades, the development of new synthesis methods, such as the Suzuki-Miyaura cross-coupling reaction, has enabled the creation of increasingly complex heterocyclic molecules that were previously inaccessible. numberanalytics.com This evolution has led to a vast number of pharmaceuticals based on heterocyclic frameworks, used to treat a wide array of diseases, including infections, cancer, and neurological disorders. numberanalytics.comiipseries.org

Role of Aminopyrimidines as Privileged Structures in Bioactive Molecules

The term "privileged structures" refers to molecular scaffolds that can bind to multiple, often unrelated, biological targets with high affinity. cambridgemedchemconsulting.comopenochem.org This versatility makes them highly efficient starting points for drug discovery. openochem.org The 2-aminopyrimidine (B69317) unit is a well-recognized privileged structure. ijpsjournal.com Its unique arrangement, with two nitrogen atoms at positions 1 and 3 and an amino group at position 2, allows it to form multiple hydrogen bonds and participate in various interactions with biological targets. ijpsjournal.comresearchgate.net

Aminopyrimidines are key components in numerous approved drugs, including the anticancer agents imatinib (B729) and nilotinib (B1678881). ijpsjournal.com Their ability to act as bioisosteres for phenyl and other aromatic systems often improves the pharmacokinetic properties of a drug molecule. researchgate.netmdpi.com This scaffold has been successfully used to develop inhibitors for various enzymes, such as kinases, which are crucial in cell signaling pathways and are often dysregulated in diseases like cancer. cambridgemedchemconsulting.comnih.gov The structural versatility of aminopyrimidines allows for extensive chemical modification to enhance efficacy and overcome drug resistance. ijpsjournal.com

Impact of Piperidine Derivatives on Pharmacological Profiles

Piperidine and its derivatives have been employed in a wide range of therapeutic areas, acting as central nervous system (CNS) modulators, anticancer drugs, and analgesics, among others. arizona.eduijnrd.org The three-dimensional nature of the piperidine ring is a key feature, allowing for the creation of structurally diverse molecules that can interact with biological targets in specific ways. cambridgemedchemconsulting.comrsc.org For instance, the N-benzyl piperidine motif is frequently used by medicinal chemists to fine-tune both the efficacy and physicochemical properties of potential drugs. cambridgemedchemconsulting.com The incorporation of piperidine can improve brain exposure of a drug and provide versatile binding interactions with target proteins. ijnrd.org

Rationale for Investigating N-(Piperidin-4-ylmethyl)pyrimidin-2-amine and its Derivatives

The rationale for studying this compound stems from the proven success of its core components and the potential for creating novel hybrid molecules with desirable therapeutic properties.

Structural Peculiarities and Modifiability of the Core Scaffold

This compound possesses a molecular formula of C₁₀H₁₆N₄ and features a bifunctional structure. pharmaffiliates.comvulcanchem.com It consists of a piperidine ring linked via a methylamine (B109427) bridge to the 2-position of a pyrimidine ring. evitachem.comvulcanchem.com This structure is highly modifiable. The presence of reactive functional groups, such as the amines, allows for further chemical modifications through reactions like N-arylation and reductive amination. evitachem.com

The synthesis of this scaffold and its derivatives typically involves multi-step organic reactions. evitachem.com For example, derivatives can be synthesized by reacting a substituted pyrimidine with a piperidine-containing fragment under conditions that facilitate carbon-nitrogen bond formation, such as the Buchwald-Hartwig amination or Suzuki coupling reactions. acs.orgmdpi.com This chemical tractability allows chemists to create libraries of related compounds to explore structure-activity relationships, optimizing for potency against a specific biological target.

Emerging Therapeutic Relevance of Related Structural Motifs

The hybridization of pyrimidine and piperidine/piperazine (B1678402) scaffolds is a promising strategy in drug discovery, as it can lead to compounds that act on multiple cellular targets simultaneously. nih.govresearchgate.net Research has shown that combining these two moieties can enhance biological activity. researchgate.net

Derivatives built upon the aminopyrimidine core have shown potent activity as inhibitors of crucial cellular regulators like Polo-like kinase 4 (PLK4), which is a target in cancer therapy. nih.gov For example, a series of novel PLK4 inhibitors with an aminopyrimidine core demonstrated high inhibitory activity and excellent anti-proliferative effects against breast cancer cells. nih.gov Similarly, pyrimidine-piperidine hybrids have been investigated as inhibitors of the deubiquitinase USP1/UAF1, another anticancer target. acs.org The structural motif of a pyrimidine linked to a piperidine is also found in compounds designed as inhibitors for cyclin-dependent kinases (CDKs) and as potential neuroactive agents. evitachem.comresearchgate.net This growing body of research highlights the therapeutic potential of this structural class, providing a strong impetus for the continued investigation of this compound and its analogues.

Table 1: Research Findings on Related Pyrimidine-Piperidine Scaffolds This is an interactive table. Select a compound class to see related research findings.

PLK4 Inhibitors

A series of novel pyrimidine-amine derivatives were developed as Polo-like kinase 4 (PLK4) inhibitors. Compound 8h in the study showed a high inhibitory activity with an IC₅₀ of 0.0067 μM and exhibited excellent antiproliferative activity against breast cancer cells. nih.govUSP1/UAF1 Inhibitors

N-Benzyl-2-phenylpyrimidin-4-amine derivatives were synthesized and evaluated as inhibitors of the USP1/UAF1 deubiquitinase complex. Analogue 17, featuring a pyridine (B92270) ring, showed potency with an IC₅₀ value of 1.1 μM. acs.orgCDK Inhibitors

A series of pyrimidines containing a 1-(methylsulfonyl)piperidin moiety were designed as potential cyclin-dependent kinase (CDK) inhibitors. The preliminary bioassay showed that compound 3b in the series displayed good antitumor activity with an IC₅₀ of 13.6 µmol/L. researchgate.netResearch Gaps and Future Directions for Compound-Specific Exploration

Despite the promising structural features of this compound, a detailed review of the current scientific landscape reveals that research on this specific molecule is still in a nascent stage. Most of the available information is derived from studies on analogous compounds, highlighting significant gaps in our understanding and pointing toward clear future research directions.

Broadening the Scope of Biological Screening: Current research heavily associates aminopyrimidine scaffolds with kinase inhibition. nih.gov For instance, related structures have been optimized as potent inhibitors of targets like Protein Kinase B (Akt) and Polo-like kinase 4 (PLK4). nih.govnih.gov However, the specific biological target profile for this compound remains largely uncharacterized.

Future Direction: A crucial next step is to perform comprehensive screening of this compound against a wide panel of kinases to identify its primary targets and assess its selectivity. Kinase families such as tyrosine kinases (e.g., BTK) and serine/threonine kinases (e.g., CDKs, PLKs) would be high-priority candidates. nih.govgoogle.com Beyond kinases, its activity against other enzyme classes and receptor families should not be overlooked, as heterocyclic amines can engage a wide variety of biological targets. evitachem.com

Elucidation of Structure-Activity Relationships (SAR): The exploration of SAR for this compound is underdeveloped. Research on similar pyrimidine-based inhibitors demonstrates that modifications at various positions can dramatically influence potency and selectivity. acs.orgnih.gov For example, substitutions on the pyrimidine ring, the piperidine nitrogen, and the phenyl rings of analogous compounds have been systematically explored to optimize activity. nih.govnih.gov

Future Direction: A systematic SAR study is warranted. This would involve the synthesis and biological evaluation of a library of derivatives. Key modifications could include:

Substitution on the Pyrimidine Ring: Introducing small alkyl or aryl groups to the pyrimidine ring to probe for additional binding interactions.

Modification of the Piperidine Moiety: N-alkylation or N-acylation of the piperidine ring to modulate physicochemical properties and explore new binding vectors. researchgate.net

Alteration of the Linker: Varying the length and nature of the methylamine linker to understand the optimal spatial arrangement between the pyrimidine and piperidine rings.

| Research Area | Identified Gap | Proposed Future Direction |

|---|---|---|

| Biological Target Identification | The specific protein targets of this compound are not well-defined. | Conduct broad-panel kinase screening and other target-based assays to identify primary biological targets and selectivity profile. |

| Structure-Activity Relationship (SAR) | Limited data exists on how structural modifications affect biological activity. | Synthesize and test a library of derivatives with systematic modifications to the pyrimidine, piperidine, and linker components. |

| Pharmacokinetic (ADME) Profiling | No public data is available on the ADME properties of the compound. | Perform in vitro and in vivo studies to determine metabolic stability, solubility, permeability, and bioavailability. |

| In Vivo Efficacy | Lack of studies in animal models of disease. | Once a clear biological target and potency are established, conduct in vivo studies in relevant disease models (e.g., tumor xenografts). |

Pharmacokinetic and In Vivo Studies: There is a significant lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Studies on similar scaffolds, such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives, have shown that while potent in cellular assays, these compounds can suffer from rapid metabolism in vivo, leading to poor oral bioavailability. nih.gov

Future Direction: Initial in vitro ADME assays are essential to evaluate metabolic stability in liver microsomes, plasma stability, and cell permeability. nih.gov Should the compound show promising potency against a specific target, these studies would guide further chemical modifications aimed at improving its drug-like properties. Subsequently, progression to in vivo pharmacokinetic studies in animal models would be necessary to determine its suitability for further development. Following this, evaluation in animal models of disease, such as human tumor xenografts for an anticancer agent, would be the ultimate test of its therapeutic potential. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(piperidin-4-ylmethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1,4-5,9,11H,2-3,6-8H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUCGGGAQDYSMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90582981 | |

| Record name | N-[(Piperidin-4-yl)methyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521273-76-7 | |

| Record name | N-[(Piperidin-4-yl)methyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Piperidin 4 Ylmethyl Pyrimidin 2 Amine and Its Analogues

Strategies for Constructing the Pyrimidin-2-amine Moiety

The formation of the pyrimidin-2-amine core is a critical step in the synthesis of the title compound and related structures. Several reliable methods are utilized, including nucleophilic substitution reactions, cyclization reactions for de novo ring formation, and palladium-catalyzed coupling reactions.

Nucleophilic Substitution Reactions on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a widely used method for the synthesis of aminopyrimidines. This approach typically involves the reaction of a halogenated pyrimidine (B1678525) with an appropriate amine. The reactivity of the halopyrimidine is often enhanced by the presence of electron-withdrawing groups on the pyrimidine ring. chemrxiv.org The choice of solvent, base, and catalyst can significantly influence the reaction's efficiency and selectivity. researchgate.net

For instance, the reaction of 2-chloropyrimidines with various amines can be facilitated by a palladium catalyst under elevated pressure. nih.gov The order of leaving group ability in SNAr reactions on activated aryl halides is often F > Cl ≈ Br > I, which is a key consideration in substrate selection. researchgate.net In some cases, the substitution of a chlorine atom on a pyrimidine ring with an amine can be achieved under mild conditions, while in others, more forcing conditions or catalytic systems are required. chemrxiv.orgnih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 2,4,6-trichloropyrimidine | 3-amino-5-methyl pyrazole | Nucleophilic substitution | C-4 substituted pyrimidine | 10-50% | nih.gov |

| 2-chloropyrimidine (B141910) | Various anilines | Pd catalyst, high pressure | 2-anilinopyrimidines | Moderate to good | nih.gov |

| 6-alkoxy-4-chloro-5-nitropyrimidine | Primary amines | Mild conditions | Symmetric disubstituted dialkyl/arylamine pyrimidines | Not specified | chemrxiv.org |

Cyclization Reactions for Pyrimidine Ring Formation

The de novo synthesis of the pyrimidine ring is a fundamental approach that offers great flexibility in introducing various substituents. wikipedia.org A common and versatile method is the principal synthesis, which involves the cyclization of a β-dicarbonyl compound with an N-C-N containing species like guanidine (B92328) to form 2-aminopyrimidines. wikipedia.orgbu.edu.eg

Multicomponent reactions, such as the Biginelli reaction, provide an efficient pathway to dihydropyrimidinones, which can be further modified to access a variety of pyrimidine derivatives. mdpi.com Other cyclization strategies include the condensation of carbonyl compounds with diamines. For example, 4-methylpyrimidine (B18481) can be synthesized from 4,4-dimethoxy-2-butanone (B155242) and formamide. wikipedia.org The use of catalysts, such as copper or zirconium, can promote the cyclization of ketones with nitriles to afford polysubstituted pyrimidines. mdpi.comorganic-chemistry.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| β-dicarbonyl compound | Guanidine | - | - | 2-aminopyrimidine (B69317) | wikipedia.orgbu.edu.eg |

| Ketone | Nitrile | - | Copper catalyst, basic conditions | Polysubstituted pyrimidine | organic-chemistry.org |

| Ketone | Aldehyde/Ester | Amidine | TEMPO, Iron(II) complex | Pyrimidine derivative | organic-chemistry.org |

| Ketones | NH4OAc | N,N-dimethylformamide dimethyl acetal | NH4I, metal- and solvent-free | Substituted pyrimidine | organic-chemistry.org |

Palladium-Catalyzed Coupling Reactions for Aminopyrimidine Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds in the synthesis of aminopyrimidines. thieme-connect.comnih.gov This method allows for the coupling of halogenated pyrimidines with a wide range of amines under relatively mild conditions and with high functional group tolerance. nih.gov

The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and regioselectivity. thieme-connect.comnih.gov For example, the use of ligands like Xantphos or BINAP in combination with a palladium source such as Pd₂(dba)₃ or Pd(OAc)₂ has proven effective for the amination of chloropyrimidines. nih.govdatapdf.com These reactions can be performed under conventional heating or accelerated using microwave irradiation. internationaljournalcorner.com This methodology has been successfully applied to synthesize N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives in moderate to good yields. nih.gov Furthermore, palladium catalysis can be employed for the remote C-H functionalization of 2-aminopyrimidines, offering alternative routes for derivatization. rsc.org

| Halopyrimidine | Amine | Catalyst System (Palladium Source + Ligand) | Base | Solvent | Yield | Reference |

| 6-Aryl-2,4-dichloropyrimidine | Various amines | Pd₂(dba)₃ + Ph₃P/dppb | Cs₂CO₃ | Toluene | Excellent | thieme-connect.com |

| 2-Chloro-4-(pyridin-3-yl)pyrimidine | Various aryl amines | PdCl₂(PPh₃)₂ + Xantphos | NaOtBu | Toluene | 27-82% | nih.gov |

| 2-Bromopyridine | n-Hexylamine | Pd₂(dba)₃ + BINAP | NaOtBu | Toluene | Good to Excellent | datapdf.com |

Approaches for Introducing the Piperidin-4-ylmethyl Substituent

The installation of the piperidin-4-ylmethyl group onto the pyrimidine core requires specific synthetic strategies that focus on the formation and derivatization of the piperidine (B6355638) ring.

Reductive Amination Protocols in Piperidine Derivatization

Reductive amination is a highly effective and widely used method for the formation of C-N bonds and the synthesis of substituted amines, including piperidine derivatives. researchgate.netmasterorganicchemistry.com This two-step, one-pot process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

A common application involves the reaction of a piperidin-4-one derivative with an amine in the presence of a suitable reducing agent. google.com Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly popular due to their selectivity for reducing imines in the presence of carbonyl groups. masterorganicchemistry.com This method is versatile, allowing for the introduction of a wide array of substituents onto the piperidine nitrogen or at other positions. chim.itresearchgate.net For example, (4-Methyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride can be synthesized via reductive amination of a piperidine derivative with 4-methyl-pyridine. evitachem.com

| Carbonyl Compound | Amine | Reducing Agent | Product Type | Reference |

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH₃CN or NaBH(OAc)₃ | Substituted Amine | masterorganicchemistry.com |

| N-Boc-piperidin-4-one | N-methylpiperazine | Not specified | 1-methyl-4-(4-piperidyl)piperazine | google.com |

| Dicarbonyl compound | Amine/Hydroxylamine | NaBH₃CN | Polyhydroxypiperidine | chim.it |

Intramolecular Cyclization Methods for Piperidine Ring Assembly

The construction of the piperidine ring itself can be achieved through various intramolecular cyclization strategies. nih.govresearchgate.net These methods typically involve a substrate containing a nitrogen source (often an amino group) and a reactive functional group that can participate in ring closure. nih.gov The formation of the new C-N or C-C bond leads to the piperidine skeleton. nih.gov

A variety of reaction types can be employed for intramolecular cyclization, including metal-catalyzed cyclizations, electrophilic cyclizations, and radical-mediated cyclizations. nih.gov For instance, lithiation followed by intramolecular cyclization of N-Boc-protected haloalkylamines has been used to synthesize substituted piperidines. acs.org Another approach is the electroreductive cyclization of an imine with a terminal dihaloalkane, which offers a greener alternative to traditional methods that may use toxic reagents or catalysts. nih.gov

| Substrate Type | Reaction Type | Conditions/Catalyst | Product Type | Reference |

| N-Boc-(4-chlorobutyl)cinnamylamine | Lithiation-intramolecular cyclization | n-BuLi/(-)-sparteine | (S)-N-Boc-2-(trans-β-styryl)piperidine | acs.org |

| Imine and terminal dihaloalkane | Electroreductive cyclization | Flow microreactor | Piperidine derivative | nih.gov |

| Linear amino-aldehydes | Radical intramolecular cyclization | Cobalt(II) catalyst | Piperidine | nih.gov |

| Alkenyl amines | Wacker-type aerobic oxidative cyclization | Pd(DMSO)₂(TFA)₂ | Piperidine | organic-chemistry.org |

Modifications of Existing Piperidine-4-one Precursors

The synthesis of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine derivatives frequently commences with commercially available or readily synthesized piperidine-4-one precursors. These ketones are versatile starting materials that allow for the crucial introduction of the 4-(aminomethyl) group through various chemical transformations. A primary method employed is reductive amination. researchgate.net

For instance, N-Boc-piperidin-4-one is a widely used precursor where the nitrogen of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group. This protection prevents side reactions at the piperidine nitrogen while the ketone at the C-4 position is modified. The reductive amination of N-Boc-piperidin-4-one with an appropriate amine, in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), is a common strategy to introduce substituents at the 4-position. researchgate.netevitachem.com Another common precursor is 1-benzylpiperidin-4-one, which allows for similar modifications at the C-4 position. researchgate.net The benzyl (B1604629) group can be removed later in the synthetic sequence via catalytic hydrogenation. researchgate.net

The synthesis of the piperidin-4-one ring itself can be achieved through methods like the Mannich condensation, reacting an aldehyde, a ketone, and an amine (such as ammonium (B1175870) acetate) in a one-pot reaction. rdd.edu.iq Modifications can also be introduced by elongating the carbon chain at the nitrogen atom through reactions like aza-Michael additions with reagents such as acrylonitrile. researchgate.net

Table 1: Common Piperidine-4-one Precursors and Their Modifications

| Precursor | Protecting/Substituting Group | Common Modification Reaction | Reagents |

| N-Boc-piperidin-4-one | tert-Butyloxycarbonyl (Boc) | Reductive Amination | Amine, NaBH(OAc)₃ |

| 1-Benzylpiperidin-4-one | Benzyl (Bn) | Reductive Amination | Amine, NaBH(OAc)₃ |

| Piperidin-4-one | None | Mannich Condensation (for synthesis) | Aldehyde, Ketone, Ammonium Acetate (B1210297) |

| N-Boc-piperidine | tert-Butyloxycarbonyl (Boc) | Aza-Michael Addition (on N) | Acrylonitrile |

Integrated Synthetic Pathways to this compound Derivatives

The assembly of the final this compound scaffold requires the integration of the two core heterocyclic components—the piperidine and the pyrimidine rings. This is achieved through various synthetic strategies, ranging from linear multi-step sequences to more efficient one-pot procedures.

Multi-step Reaction Sequences for Scaffold Assembly

The construction of this compound derivatives is typically accomplished through well-defined multi-step pathways. These sequences allow for controlled, stepwise assembly and purification of intermediates, ensuring the final product's purity. A general and logical approach involves three main stages: formation of one heterocyclic core, functionalization, and subsequent coupling with the second heterocycle. evitachem.com

A representative synthetic route can be outlined as follows:

Piperidine Core Functionalization : The synthesis often starts with a protected piperidine precursor, such as N-Boc-piperidin-4-one. A Strecker-type condensation with an aniline (B41778) and hydrogen cyanide can yield an anilino-nitrile. researchgate.net This nitrile is then hydrolyzed to an amide and subsequently to a carboxylic acid, which can be esterified. researchgate.net

Pyrimidine Core Synthesis : Separately, a pyrimidine ring is prepared. This can be done through various cyclization reactions or by modifying a commercially available pyrimidine. For example, a 2-chloropyrimidine can be used as an electrophile.

Coupling and Deprotection : The functionalized piperidine (e.g., a piperidin-4-ylmethylamine) is coupled with the pyrimidine derivative. This key bond-forming step is often a nucleophilic substitution reaction where the amine of the piperidine moiety displaces a leaving group (like a halogen) on the pyrimidine ring. evitachem.comnih.gov The final step typically involves the removal of any protecting groups, such as the Boc group on the piperidine nitrogen, under acidic conditions (e.g., with HCl in ethyl acetate). nih.gov

An alternative multi-step approach involves starting with the pyrimidine core and attaching the piperidine moiety. For example, 2-chloro-4,6-dimethylpyrimidine (B132427) can react with various amines in the presence of a base like triethylamine (B128534) (TEA). nih.gov

One-Pot Synthesis Approaches for Efficiency

To enhance synthetic efficiency, reduce waste, and shorten reaction times, one-pot procedures are increasingly being developed for the synthesis of complex heterocyclic structures. These methods combine multiple reaction steps into a single process without isolating intermediates. For pyrimidine derivatives bearing piperidine moieties, one-pot strategies have proven effective. nih.gov

One such approach involves the reaction of alkyl dihalides with primary amines under microwave irradiation in an aqueous medium to form the piperidine ring in a single step. organic-chemistry.org Another efficient method integrates amide activation, reduction, and intramolecular nucleophilic substitution in a one-pot reaction to yield piperidine derivatives. mdpi.com

A deconstruction-reconstruction strategy offers an innovative one-pot process. In this method, a pre-existing pyrimidine ring in a complex molecule is activated to form an N-arylpyrimidinium salt. This intermediate is then cleaved in situ with an amine like piperidine to form an iminoenamine. Subsequent reaction with a reagent like guanidine reconstructs the pyrimidine ring with a new substituent at the C2 position, all within a single pot. nih.gov This allows for late-stage diversification of the pyrimidine scaffold efficiently. nih.gov

Advanced Catalytic Methods in Derivatization (e.g., CuAAC, Buchwald-Hartwig)

Modern organic synthesis heavily relies on advanced catalytic methods to form C-N bonds, which are central to the structure of this compound. The Buchwald-Hartwig amination is a particularly powerful palladium-catalyzed cross-coupling reaction for this purpose. nih.govrsc.org

This reaction is instrumental in coupling aryl or heteroaryl halides (or tosylates) with amines, a key step in synthesizing many derivatives. For example, a 2-chloropyrimidine or a pyrimidin-2-yl tosylate can be coupled with 4-(aminomethyl)piperidine (B1205859) or its protected variants. nih.govresearchgate.net The reaction is typically catalyzed by a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or dichlorobis(triphenylphosphine)palladium(II), in the presence of a suitable phosphine ligand (e.g., X-Phos or xantphos) and a base (e.g., K₂CO₃ or NaOtBu). nih.govmdpi.com These conditions are generally tolerant of a wide range of functional groups, making the Buchwald-Hartwig amination a versatile tool for creating diverse libraries of pyrimidine-amine derivatives. researchgate.netmdpi.com The use of specific precatalysts, such as air- and moisture-stable [Pd(NHC)(allyl)Cl] complexes, has further improved the reliability and scope of this transformation. rsc.org

Table 2: Buchwald-Hartwig Amination for Pyrimidine Derivatization

| Pyrimidine Substrate | Amine Nucleophile | Catalyst/Ligand System | Base | Typical Conditions | Reference |

| 2-Chloropyrimidine derivative | Substituted amine | Pd₂(dba)₃ / X-Phos | K₂CO₃ | n-BuOH, 85 °C | nih.gov |

| 4-(Pyridin-3-yl)pyrimidin-2-amine | Aryl bromide | Pd(PPh₃)₂Cl₂ / Xantphos | NaOtBu | Toluene, reflux | mdpi.com |

| Pyrimidin-2-yl tosylate | Indole / Benzimidazole (B57391) | Ni(dppp)Cl₂ | - | - | researchgate.net |

Protecting Group Strategies in Complex this compound Synthesis

In the synthesis of complex molecules with multiple reactive sites, such as this compound derivatives, protecting groups are indispensable. jocpr.com They temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. jocpr.com

In the context of this scaffold, the secondary amine of the piperidine ring is the most common site for protection.

Boc (tert-Butyloxycarbonyl) Group : This is one of the most frequently used protecting groups for the piperidine nitrogen. researchgate.net It is stable under a wide range of non-acidic conditions, including organometallic reactions and reductions. The Boc group is readily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is typically removed under acidic conditions, for example, using trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent like ethyl acetate or dioxane. nih.gov

THP (Tetrahydropyranyl) Group : The THP group has been used to protect hydroxyl groups that may be present on substituents of the pyrimidine ring. nih.gov For instance, 4-hydroxyphenyl groups can be protected by reacting them with 3,4-dihydro-2H-pyran. nih.gov This protection allows other transformations to be carried out before the hydroxyl group is deprotected.

The strategic use of orthogonal protecting groups—groups that can be removed under different conditions—is essential for the sequential assembly of highly functionalized derivatives. jocpr.com For example, a Boc-protected amine and a silyl-protected hydroxyl group can be deprotected independently, allowing for selective functionalization at either site. jocpr.com

Stereoselective Synthesis of Enantiopure this compound Derivatives

Many bioactive molecules exist as single enantiomers, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause adverse effects. Therefore, the development of stereoselective synthetic methods to produce enantiopure this compound derivatives is of significant interest, particularly when chiral centers are present on the piperidine ring.

Achieving enantioselectivity in piperidine synthesis often relies on asymmetric catalysis or the use of chiral auxiliaries. While direct stereoselective syntheses of the title compound are not extensively detailed, general methods for chiral piperidine synthesis are applicable.

Asymmetric Cyclization : Palladium-catalyzed enantioselective intramolecular cyclizations, such as the aza-Heck reaction, can be used to construct chiral piperidine rings from acyclic precursors. nih.gov The use of chiral ligands, like specific pyridine-oxazoline (Pyox) ligands, can induce high enantioselectivity in the ring-forming step.

Radical-Mediated Cyclization : Intramolecular cyclization of linear amino-aldehydes using chiral catalysts can also yield enantioenriched piperidines. nih.gov

Use of Chiral Precursors : An alternative strategy is to start with a chiral building block. For example, a chiral amino alcohol can be subjected to a series of reactions to form the enantiopure piperidine ring. Diastereoselective reductions can also be employed, where a substrate with a pre-existing chiral center directs the stereochemical outcome of a new stereocenter being formed. unistra.fr

These methods provide a framework for the synthesis of specific enantiomers of this compound derivatives, which is crucial for investigating their structure-activity relationships and developing them as potential therapeutic agents.

Structure Activity Relationship Sar Studies of N Piperidin 4 Ylmethyl Pyrimidin 2 Amine Derivatives

Influence of the Piperidine (B6355638) Ring on Biological Activity

The piperidine moiety is a prevalent scaffold in medicinal chemistry, and its orientation, substitution, and conformation significantly dictate the pharmacological profile of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine derivatives. mdpi.comresearchgate.net

The point of attachment between the piperidine ring and the aminopyrimidine core is a critical determinant of biological activity. Studies on related heterocyclic compounds have shown that the position of substituents on the piperidine ring can strongly influence inhibitory activity. For instance, in a series of coumarin (B35378) derivatives designed as monoamine oxidase (MAO) inhibitors, compounds with a 1,3-substituted piperidine ring demonstrated superior activity compared to their 1,4-substituted counterparts. nih.gov

In the context of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, the substitution pattern on the piperidine ring was also found to be crucial. A 2-fold improvement in activity was observed for a derivative containing a 3-phenylpiperidine (B1330008), highlighting the sensitivity of the binding pocket to the substituent's position. acs.orgnih.gov This suggests that the spatial arrangement of the piperidine ring and its substituents relative to the core scaffold is vital for optimal interaction with the target protein. While direct comparisons for the this compound scaffold are specific to the target, these findings emphasize that a piperidin-4-yl attachment provides a distinct vector and spatial orientation for substituents compared to a piperidin-3-yl linkage, which can be exploited to modulate potency and selectivity.

Modification of the piperidine nitrogen (N1) is a common strategy to alter the physicochemical properties and biological activity of the parent compound. The introduction of various substituents can influence factors such as polarity, lipophilicity, and the ability to form hydrogen bonds, thereby affecting ligand-target interactions.

In the development of pyrimidine-4-carboxamide (B1289416) inhibitors, introducing heteroatoms into the piperidine ring, such as in morpholine (B109124) or piperazine (B1678402) analogs, was generally unfavorable for activity. However, the activity could be recovered by placing a substituent on the piperazine nitrogen, such as an N-benzyl group, which underscores the importance of the N1-substituent in occupying a specific binding pocket. acs.orgnih.gov Similarly, for a series of cholinesterase inhibitors, a 2-(4-methylpiperidin-1-yl) substituent on the pyrimidine (B1678525) ring was identified in one of the most potent and selective compounds. nih.gov These examples show that the N1 position of the piperidine ring is a key site for modification to enhance biological efficacy.

Table 1: Effect of N1-Piperidine Substitutions on Biological Activity

The three-dimensional conformation of the piperidine ring and its substituents is a determining factor in how a ligand binds to its target. Conformational restriction is a powerful tool in medicinal chemistry to lock a molecule into its bioactive conformation, thereby increasing potency and reducing off-target effects.

Research on cyclic phenethylamine (B48288) derivatives showed that conformationally restricting the molecule by replacing a flexible chain with a 3-phenylpiperidine or a 2-benzylpyrrolidine (B112527) ring led to a twofold increase in activity. nih.gov This suggests that the reduced number of rotatable bonds helps to pre-organize the ligand for optimal binding. Furthermore, computational and experimental studies on related heterocyclic systems, like piperazines, have shown a preference for an axial conformation of substituents at the 2-position. nih.gov This axial orientation can place key functional groups in a precise spatial arrangement that mimics the binding mode of endogenous ligands or other potent inhibitors, ultimately controlling the binding affinity for the receptor. nih.gov For this compound derivatives, the rigidity of the piperidine ring, combined with the conformational preferences of its substituents, plays a crucial role in orienting the aminopyrimidine core within the target's binding site.

Modulation of the Pyrimidin-2-amine Core and its Substituents

The pyrimidin-2-amine core serves as a versatile template that can be decorated with various substituents to fine-tune the molecule's biological activity. rsc.orgbohrium.com The electronic properties and steric bulk of these substituents are critical for achieving high potency and selectivity.

Systematic modification of the pyrimidine ring at its C2, C4, C5, and C6 positions has been a fruitful strategy for optimizing the biological activity of this class of compounds.

C2 and C4 Positions: In a study of 2,4-disubstituted pyrimidines as cholinesterase inhibitors, the inhibitory activity and selectivity were found to be highly sensitive to the steric and electronic properties of substituents at both the C2 and C4 positions. nih.gov For example, attaching a pyrrolidin-1-yl group at C2 and a naphth-1-ylmethylamino group at C4 yielded the most potent AChE inhibitor in the series. nih.gov In another series targeting USP1/UAF1 deubiquitinase, modifications at the C2 and C4 positions of a pyrimidine core were also central to improving potency. acs.org

C5 Position: Substitution at the C5 position has also been shown to influence activity. The synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives included analogs with a methyl group at the C5 position, indicating this position is amenable to substitution for SAR exploration. acs.org

C6 Position: In the design of CCR4 antagonists, the C6 position of the pyrimidine ring was modified by substituting a chlorine atom with groups like piperidine or morpholine, which had a significant impact on the compound's antagonist activity. nih.gov

These findings collectively demonstrate that the pyrimidine ring is a highly tunable scaffold where substitutions at multiple positions can be used to modulate interactions with the target protein, thereby enhancing potency and selectivity.

Table 2: Influence of Pyrimidine Ring Substitutions on Biological Activity

Bioisosteric replacement is a strategy used to replace a functional group or a scaffold with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. In the development of inhibitors for various targets, the aminopyrimidine moiety itself can be considered for such replacement.

For instance, in an effort to develop new inhibitors of type III secretion in Gram-negative pathogens, a novel 2-(2-amino-pyrimidine)-2,2-difluoroethanol scaffold was identified as a suitable bioisosteric replacement for a salicylidene acylhydrazide core. mdpi.com This demonstrates the utility of the aminopyrimidine structure as a stable and effective core scaffold. Conversely, in other drug design campaigns, the aminopyrimidine ring could be replaced by other heterocycles like pyridine (B92270), pyridazine, or pteridine (B1203161) to explore new chemical space and interactions within the target's binding site. nih.govnih.gov For example, studies on A2A receptor antagonists have explored 2-amino-N-pyrimidin-4-ylacetamides, where the core structure is related but distinct, showcasing the variations possible around the aminopyrimidine theme. researchgate.net The choice of bioisostere depends heavily on the specific interactions required for activity against a particular biological target.

Importance of Hydrogen Bonding and Hydrophobic Interactions in Target Binding

The efficacy of drug-target binding is profoundly influenced by weak intermolecular forces, particularly hydrogen bonds and hydrophobic interactions. nih.govnih.gov These interactions are crucial for stabilizing the ligand within the binding pocket of a protein, thereby determining the compound's potency and specificity.

The this compound scaffold contains several key features that facilitate these interactions. The pyrimidine ring, with its nitrogen atoms, frequently acts as a hydrogen bond acceptor, forming critical connections with amino acid residues in the target protein's hinge region. nih.govmdpi.com For instance, molecular docking studies on pyrimidine derivatives targeting various kinases show that the aminopyrimidine core consistently forms key hydrogen bonds with hinge residues like Glu-90 and Cys-92 in PLK4. nih.gov Similarly, the amine linker (N-H) can serve as a hydrogen bond donor. mdpi.com

Ligand Efficiency and Optimization Strategies for this compound Analogs

Moving from a promising hit to a viable drug candidate requires rigorous optimization of its molecular properties. For analogs of this compound, this process involves enhancing potency and selectivity while ensuring favorable pharmacokinetic characteristics.

Rational Design Principles for Improved Pharmacological Profiles

Rational drug design aims to systematically modify a lead compound to improve its therapeutic profile. This involves understanding the SAR to make targeted changes that enhance binding affinity, selectivity, and drug-like properties.

For pyrimidine-based compounds, a common strategy is the conformational restriction of flexible side chains. For example, in the development of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine moiety led to a threefold increase in inhibitory potency. nih.govacs.org Further optimization by introducing a hydrophilic (S)-3-hydroxypyrrolidine substituent reduced lipophilicity and boosted activity by another tenfold. nih.govacs.org

Another key principle is the modification of substituents to explore and exploit specific pockets within the target's binding site. In the design of novel Polo-like kinase 4 (PLK4) inhibitors, it was hypothesized that introducing chain-linked hydrophilic fragments could improve both potency and metabolic stability. nih.gov This led to the synthesis of compound 8h , which featured a morpholine ring extending into the solvent region and another substituent targeting a hydrophobic cavity, resulting in a nearly threefold improvement in PLK4 inhibitory activity compared to its predecessor. nih.gov Such targeted modifications are essential for developing compounds with superior efficacy and safety profiles. nih.gov

Scaffold Hopping and Lead Optimization Techniques

Lead optimization and scaffold hopping are two powerful strategies in drug discovery used to refine a compound's properties or to discover entirely new chemical classes with similar biological activity. nih.gov

Lead optimization involves making iterative, minor modifications to a known active scaffold to enhance its drug-like qualities. This can be seen in the development of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Starting with lead compounds that had high potency but poor solubility, researchers introduced a dimethylphosphine (B1204785) oxide moiety. This single modification significantly improved the antiviral potency and, crucially, enhanced solubility and pharmacokinetic profiles, leading to a promising drug candidate. nih.gov

Scaffold hopping , a more dramatic approach, involves replacing the central core of a molecule with a structurally different one while preserving the key pharmacophoric features responsible for biological activity. niper.gov.in This strategy is used to escape patent limitations, improve properties, or find novel compound series. niper.gov.in An extensive lead optimization and scaffold hopping campaign for Chikungunya virus inhibitors based on a piperazinyl-pyrimidine scaffold identified potent lead compounds and culminated in a successful scaffold hop to a new core for future antiviral research. nih.gov Similarly, a scaffold hopping strategy was employed to develop novel PLK4 inhibitors, moving from a known aminopyrazole core to a new aminopyrimidine core, which maintained the crucial hydrogen bonding interactions with the target kinase. nih.gov

| Tactic | Description | Example Application | Outcome | Reference |

| Lead Optimization | Iterative modification of a lead compound's substituents to improve potency, selectivity, and ADME properties. | Introduction of a dimethylphosphine oxide moiety to a piperidine-substituted thiophene[3,2-d]pyrimidine NNRTI. | Improved antiviral potency, solubility, and pharmacokinetic profile. | nih.gov |

| Scaffold Hopping | Replacing the central molecular core with a structurally novel one while retaining key pharmacophoric features. | Replacing a known aminopyrazole core with an aminopyrimidine core for PLK4 inhibitors. | Discovery of a novel, potent, and stable series of inhibitors. | nih.gov |

| Scaffold Hopping | Moving from a piperazinyl-pyrimidine scaffold to a completely new core structure for anti-CHIKV agents. | Identification of a successful new scaffold for future antiviral development. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictability

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a group of compounds with their biological activities. nih.gov These mathematical models are invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthesis efforts and reducing costs. nih.govresearchgate.net

Numerous QSAR studies have been successfully applied to pyrimidine derivatives to understand the structural requirements for inhibiting various targets. In a study on pyrimidine derivatives as AXL kinase inhibitors, 3D-QSAR models (CoMFA and CoMSIA) were generated. researchgate.net These models showed high statistical significance and good predictive power, with the resulting contour maps providing a visual guide for designing more potent inhibitors. researchgate.net For instance, the models indicated where bulky or electropositive groups would be favorable for activity.

Similar approaches have been used for other targets:

Mer Kinase: A 3D-QSAR model for pyridine/pyrimidine analogs as Mer kinase inhibitors was developed, showing good predictive ability and helping to identify key amino acid residues and interactions within the active site. nih.gov

EGFR: A study on 119 pyrimidine-based EGFR inhibitors yielded robust CoMFA and CoMSIA models that were subsequently used to design nine new, more potent inhibitors. benthamdirect.com

Oxidosqualene Cyclase (OSC): QSAR modeling was used to predict the inhibitory activity of a series of piperidinopyrimidine analogs against OSC, a target for cholesterol-lowering drugs. The resulting model highlighted key structural features influencing inhibition and supported further rational design. researchgate.net

These models are validated using statistical metrics like the cross-validation coefficient (q²), conventional correlation coefficient (r²), and external predictive correlation coefficient (r²_pred), ensuring their robustness and reliability. nih.govresearchgate.net

| Target | QSAR Model Type | q² (Cross-validated r²) | r² (Non-cross-validated) | Key Finding | Reference |

| AXL Kinase | CoMFA | 0.700 | 0.911 | Models and contour maps guide the design of new potent anticancer agents. | researchgate.net |

| AXL Kinase | CoMSIA | 0.622 | 0.875 | Identified structural requirements for AXL kinase inhibition. | researchgate.net |

| Mer Kinase | CoMSIA | 0.599 | 0.984 | The model showed good predictive ability for novel Mer kinase inhibitors. | nih.gov |

| EGFR | CoMFA | 0.574 | 0.970 | High-performance models were used to design new, more potent EGFR inhibitors. | benthamdirect.com |

| EGFR | CoMSIA | 0.575 | 0.968 | The model provided valuable guidance for designing novel EGFR inhibitors. | benthamdirect.com |

Pharmacological and Biological Activity Investigations

Enzyme Inhibition Studies

The aminopyrimidine scaffold is a core structure in the development of various kinase inhibitors. Derivatives of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine have been investigated for their ability to target a range of kinases involved in cell cycle progression and oncogenic signaling pathways.

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a primary regulator of centriole duplication, a process crucial for maintaining genomic integrity during cell division. nih.govrsc.org Dysregulation and overexpression of PLK4 are linked to mitotic errors and are frequently observed in various cancers, making it a promising target for anticancer drugs. nih.govrsc.orgnih.gov

In the search for effective and safe PLK4 inhibitors, researchers have developed novel series of potent inhibitors based on an aminopyrimidine core. nih.govrsc.org Through a scaffold hopping strategy, a derivative, compound 8h, was synthesized and showed exceptionally high inhibitory activity against PLK4. nih.govrsc.org In vitro enzymatic assays demonstrated its potency, and it also exhibited excellent antiproliferative effects against breast cancer cells. nih.govrsc.org Furthermore, studies on other pyrimidine (B1678525) derivatives, such as YLZ-F5, have shown that PLK4 inhibition leads to suppressed proliferation, induction of apoptosis, and mitotic defects in cancer cells. nih.gov The inhibition of PLK4 is considered a viable strategy for treating cancers, including acute myeloid leukemia (AML), by inducing mitotic catastrophe. frontiersin.org

Table 1: PLK4 Inhibitory Activity of Compound 8h

| Compound | Target Kinase | IC₅₀ (µM) | Cell Line | Antiproliferative Effect |

|---|

Cyclin-dependent kinases 4 and 6 (CDK4/6) are essential enzymes that, when complexed with D-type cyclins, control the transition of the cell cycle from the G1 (growth) phase to the S (synthesis) phase. nih.govyoutube.com This transition is initiated by the phosphorylation of the retinoblastoma protein (Rb), which releases the E2F transcription factor, allowing for the transcription of genes necessary for DNA replication. nih.govyoutube.comembopress.org In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. youtube.com

The pyridine-amine-pyrimidine scaffold is a common feature in many approved CDK4/6 inhibitors. mdpi.com These ATP-competitive inhibitors function by blocking the kinase activity of the cyclin D-CDK4/6 complex, thus preventing Rb phosphorylation and halting the cell cycle in the G1 phase. youtube.comembopress.org This G1 arrest prevents cancer cells from proliferating. youtube.com Prolonged inhibition of CDK4/6 has been shown to induce replication stress and subsequent genotoxic damage, further limiting the long-term proliferative potential of tumor cells. embopress.org Derivatives based on the pyrimidine scaffold have been designed as highly potent and selective CDK4/6 inhibitors. nih.govmdpi.com

Table 2: Examples of Pyrimidine-Based CDK4/6 Inhibitors and Their Activity

| Compound | Target Kinase | IC₅₀ (nM) | Effect |

|---|---|---|---|

| Ribociclib | CDK4/CDK6 | - | FDA-approved for HR+/HER2- breast cancer. nih.gov |

| Palbociclib | CDK4/CDK6 | - | FDA-approved for HR+/HER2- breast cancer. nih.gov |

| Abemaciclib | CDK4/CDK6 | - | FDA-approved for HR+/HER2- breast cancer. nih.gov |

| Compound 23 | CDK4/CDK6 | 1.5 / 22 nih.gov | Potent inhibition of CDK4/6. nih.gov |

The Bcr-Abl fusion gene produces an oncoprotein with constitutively active tyrosine kinase activity, which is a hallmark of chronic myeloid leukemia (CML). nih.govnih.gov This aberrant kinase activity drives uncontrolled cell proliferation and suppresses apoptosis. nih.gov Consequently, inhibiting the Bcr-Abl kinase is the primary therapeutic strategy for CML. nih.govrsc.org

While established inhibitors like imatinib (B729) and nilotinib (B1678881) have proven effective, drug resistance remains a significant challenge. nih.govnih.gov To address this, new therapeutic approaches are being explored, including the development of proteolysis-targeting chimeras (PROTACs). Recent research has focused on designing PROTACs that contain pyrimidine rings in their linker structure. nih.gov These molecules work by inducing the degradation of the Bcr-Abl protein. One such compound, DMP11, has shown high activity and a good inhibitory effect on imatinib-resistant CML cell lines. nih.gov The pyrimidine scaffold is also a key component in the design of other small-molecule inhibitors targeting the ABL1 kinase. researchgate.net

Table 3: Activity of Pyrimidine-Containing Bcr-Abl Degrader

| Compound | Type | Target Protein | Effect |

|---|

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of tyrosine kinases and plays a critical role in T-cell receptor signaling and T-cell activation. Inhibition of Lck is a key strategy for modulating the immune response, particularly in the context of autoimmune diseases and organ transplant rejection.

Researchers have developed a family of 4-benzimidazolyl-N-piperazinethyl-pyrimidin-2-amines that act as highly potent, subnanomolar inhibitors of Lck. nih.gov Certain derivatives within this class, particularly those with heterocyclic substituents on the benzimidazole (B57391) ring, also demonstrate low-nanomolar inhibition of cellular interleukin-2 (B1167480) (IL-2) release. nih.gov Since IL-2 is a cytokine crucial for T-cell proliferation, its inhibition highlights the immunomodulatory potential of these pyrimidine compounds. nih.gov

Table 4: Activity of Disubstituted Pyrimidine Lck Inhibitors

| Compound Class | Target Kinase | Potency | Immunomodulatory Effect |

|---|

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular processes such as adhesion, migration, proliferation, and survival. mdpi.comnih.gov FAK is often overexpressed in various human cancers, where it promotes tumor growth and metastasis, making it an attractive target for cancer therapy. mdpi.comnih.govresearchgate.net

The pyrimidine heterocyclic scaffold is a common structural core for many FAK inhibitors. mdpi.com For instance, a series of 2,4-dianilinopyrimidine derivatives were designed and synthesized, leading to the identification of compound 8a, which displayed potent anti-FAK activity (IC₅₀ = 0.047 µM). nih.gov This compound also showed selective antiproliferative effects against H1975 and A431 cancer cells and was effective at inducing apoptosis and inhibiting cell migration. nih.gov Similarly, a piperidine-4-yl-substituted thieno[3,2-d]pyrimidine (B1254671) derivative, compound 67, exhibited high inhibitory activity against FAK (IC₅₀ = 28.2 nM) and significant antiproliferative activity against several cancer cell lines. mdpi.com Other pyrimidine-based structures, such as 2-anilino-4-(benzimidazol-2-yl)-pyrimidines, have been identified as multi-kinase inhibitors that also target FAK. nih.gov

Table 5: FAK Inhibitory Activity of Pyrimidine Derivatives

| Compound | Compound Class | IC₅₀ (FAK) | Antiproliferative Activity |

|---|---|---|---|

| 8a | 2,4-dianilinopyrimidine | 0.047 µM nih.gov | Potent against H1975 (IC₅₀ = 0.044 µM) and A431 (IC₅₀ = 0.119 µM) cells. nih.gov |

| 67 | thieno[3,2-d]pyrimidine | 28.2 nM mdpi.com | Potent against U-87MG, A549, and MDA-MB-231 cells. mdpi.com |

Kinase Inhibition by this compound Derivatives

Receptor Binding and Modulation

The structural elements of this compound are also found in ligands for various receptors.

A₂A Receptor Antagonism: A series of 2-amino-N-pyrimidin-4-ylacetamides, which are structurally very similar to the subject compound, were investigated as A₂A receptor antagonists. researchgate.net A lead compound in this class showed high affinity for the human A₂A receptor with a Kᵢ value of 12 nM. researchgate.net

Sigma (σ) Receptor Affinity: In a search for new agents to treat neurological disorders, polyfunctionalized pyridines were developed that showed high affinity for sigma receptors. nih.gov One compound, which incorporates a 1-benzylpiperidin-4-yl motif linked to a dicarbonitrile pyridine (B92270) core, exhibited a very high affinity for the human σ₁ receptor (Kᵢ = 1.45 nM) and over 290-fold selectivity over the σ₂ subtype. nih.govresearchgate.net While the core is pyridine-based, this finding underscores the contribution of the substituted piperidine (B6355638) moiety to high-affinity receptor binding. nih.gov

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| 2-amino-N-pyrimidin-4-ylacetamide | Human A₂A Receptor | Kᵢ = 12 nM | researchgate.net |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | Human σ₁ Receptor | Kᵢ = 1.45 nM | nih.govresearchgate.net |

Opioid Receptor Binding and Analgesic Potential of Piperidine Analogs

The piperidine ring is a crucial component of morphine and is recognized for its role in analgesic activity. nih.gov Consequently, derivatives of piperidine have been a major focus in the development of novel pain management therapies, particularly those targeting the µ-opioid receptor. nih.gov

Research into a series of 4-amino methyl piperidine derivatives has demonstrated their potential as analgesics acting on the µ-opioid receptor. nih.gov In one study, the derivative designated as HN58 exhibited remarkable analgesic effects, achieving 100% inhibition in a writhing test. nih.gov The analgesic action of HN58 was found to be mediated through the µ-opioid receptor, as its effects were diminished by the administration of naloxone, a known opioid antagonist. nih.gov Molecular docking studies of these piperidine derivatives have shown strong binding affinities to the µ-opioid receptor, with binding scores comparable to or better than standard opioids like morphine, pethidine, and fentanyl. nih.gov

Furthermore, studies on N-(1-phenethyl-4-piperidyl)propanamides, which also feature the core piperidine structure, have identified compounds with high affinity for µ-opioid receptors. mdpi.com Two such derivatives, compounds 10 and 16, displayed significant analgesic properties in both hot plate and writhing tests and were confirmed as µ-opioid agonists in in-vitro studies on guinea pig ileum. mdpi.com The design of these molecules aimed to incorporate features for interacting with both opioid and I2-imidazoline receptors. mdpi.com The binding of fentanyl, a potent synthetic opioid containing a piperidine ring, to the µ-opioid receptor is understood to occur via a novel pathway involving initial partitioning into the cell membrane before accessing the orthosteric binding site. mdpi.com

| Compound Series | Key Findings | Receptor Target | Supporting Evidence |

|---|---|---|---|

| 4-amino methyl piperidine derivatives | Compound HN58 showed 100% inhibition in writhing test. nih.gov | µ-opioid receptor nih.gov | Analgesic effect reduced by naloxone. nih.gov |

| N-(1-phenethyl-4-piperidyl)propanamides | Compounds 10 and 16 showed high affinity and moderate analgesic properties. mdpi.com | µ-opioid receptor mdpi.com | Confirmed as µ-opioid agonists in guinea pig ileum studies. mdpi.com |

Histamine-3 Receptor Agonism

The histamine (B1213489) H3 receptor (H3R) is a G protein-coupled receptor that plays a regulatory role in the central nervous system by modulating the release of various neurotransmitters. nih.gov While many H3R ligands are imidazole-based, research has uncovered non-imidazole structures, including pyrimidine derivatives, that act as potent agonists. nih.govnih.gov

A screening campaign identified 4-(3-azetidin-1-yl)pyrimidin-2-amine as a partial H3R agonist, paving the way for the design of analogous compounds. nih.govnih.gov Subsequent research led to the development of a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines that function as high-affinity, non-imidazole H3R agonists. nih.govnih.gov One key compound from this series, VUF16839, demonstrated nanomolar on-target activity and good metabolic stability. nih.gov In animal models, this compound induced an amnesic effect, consistent with H3R agonism. nih.gov

In the realm of piperidine-containing compounds, 4-(1H-imidazol-4-ylmethyl)piperidine has been identified as a potent and selective H3 receptor agonist. researchgate.net Additionally, dual-target ligands that interact with both H3 receptors and sigma-1 receptors have been developed from piperidine-based scaffolds. nih.gov Nearly all compounds in one such series, with the exception of a piperazine (B1678402) derivative, exhibited high affinity for H3 receptors, with Ki values below 100 nM. nih.gov

| Compound Series | Activity | Key Compound | Notable Finding |

|---|---|---|---|

| 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines | High-affinity H3R agonists nih.govnih.gov | VUF16839 | Nanomolar on-target activity and induced amnesia in mice. nih.gov |

| Piperidine-based ligands | Dual H3/σ1 receptor ligands nih.gov | - | Most compounds showed Ki values < 100 nM for H3R. nih.gov |

| 4-(1H-imidazol-4-ylmethyl)piperidine | Potent and selective H3R agonist researchgate.net | - | Demonstrates the utility of the piperidine scaffold for H3R agonism. researchgate.net |

Antimicrobial Efficacy

The 4-aminopiperidine (B84694) scaffold has been explored for its potential antibacterial activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govekb.eg However, a systematic investigation of this series revealed limited efficacy. nih.govekb.eg In one study, only a single compound with a norbornenylmethyl substituent at the N-1 position and an N-benzyl-N-phenethylamine group at the C-4 position of the piperidine ring showed activity, with a minimum inhibitory concentration (MIC) of 10 µM against M. tuberculosis. nih.govekb.eg Further modifications of the piperidine moiety did not lead to any analogs with an MIC below 20 µM, suggesting that this particular series has limited potential for further development as an anti-tubercular agent. nih.govekb.eg

On the other hand, various pyrimidine derivatives have shown more promising antitubercular activity. researchgate.net For example, certain pyrimidine compounds have been found to be synergistic with standard anti-TB drugs like isoniazid (B1672263) and rifampicin, enhancing their inhibitory effect on M. tuberculosis growth. researchgate.net Some pyrimidine derivatives have also demonstrated strong synergistic interactions with second-line anti-TB drugs such as cycloserine. researchgate.net The mechanism for this synergy is hypothesized to involve the weakening of the mycobacterial cell wall by the standard drugs, thereby increasing the uptake of the pyrimidine compounds. researchgate.net

| Compound Series | Target Organism | Key Findings | MIC Values |

|---|---|---|---|

| 4-Aminopiperidine analogs | Mycobacterium tuberculosis | Limited activity; only one compound showed an MIC of 10 µM. nih.govekb.eg | Generally > 20 µM nih.govekb.eg |

| Pyrimidine derivatives | Mycobacterium tuberculosis | Synergistic effects with first and second-line anti-TB drugs. researchgate.net | Not specified for individual compounds |

The piperidine and pyrimidine moieties are present in several known antifungal agents. nih.govmdpi.com Inspired by these structures, researchers have synthesized and evaluated new derivatives for their antifungal properties. A library of over 30 4-aminopiperidines was synthesized and tested against various clinically relevant fungal species, including Candida spp. and Aspergillus spp. nih.gov

Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, emerged as promising candidates with significant in vitro antifungal activity. nih.gov Structure-activity relationship (SAR) analysis revealed that a combination of a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen with a long n-alkyl chain (specifically n-dodecyl) at the 4-amino position was most effective for enhancing antifungal activity. nih.gov These compounds are believed to act by inhibiting enzymes involved in the biosynthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane. nih.gov

Similarly, novel pyrimidine derivatives containing an amide moiety have been synthesized and tested for their in vitro antifungal activity against plant pathogenic fungi. mdpi.com Certain compounds in this series exhibited excellent antifungal activity against Phomopsis sp., with EC50 values superior to the commercial fungicide Pyrimethanil. mdpi.com

| Compound Series | Key Compounds | Antifungal Activity | Proposed Mechanism of Action |

|---|---|---|---|

| 4-Aminopiperidines | 1-benzyl-N-dodecylpiperidin-4-amine, N-dodecyl-1-phenethylpiperidin-4-amine nih.gov | Active against Candida spp. and Aspergillus spp. nih.gov | Inhibition of ergosterol biosynthesis. nih.gov |

| Pyrimidine derivatives with amide moiety | 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) mdpi.com | Excellent activity against Phomopsis sp. with an EC50 of 10.5 μg/ml. mdpi.com | Not specified |

Derivatives containing piperidine and pyrimidine rings have been investigated for their antiviral potential against a range of viruses, including HIV-1, SARS-CoV-2, and Avian Influenza H5N1. nih.gov

HIV-1: A series of piperidine-linked pyridine analogues, designed based on diarylpyrimidine derivatives, have shown potent activity as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). ekb.eg One compound, BD-e2, demonstrated greater antiviral efficacy against wild-type HIV-1 than several reference drugs. ekb.eg Furthermore, piperidin-4-yl-aminopyrimidine derivatives have been discovered with broad activity against both wild-type and drug-resistant HIV-1 strains. news-medical.net The N-benzyl compound 5k from this series showed a particularly promising profile. news-medical.net Piperidine-substituted purines have also been developed as potent anti-HIV agents, with some compounds showing remarkable inhibitory potencies in cellular assays. researchgate.netmdpi.com

SARS-CoV-2: Research has identified several pyrimidine derivatives with activity against SARS-CoV-2. Pyrimidine thioglycosides have been synthesized and evaluated, with some compounds showing potent inhibitory activity against the virus. nih.gov Additionally, pyrimido[4,5-d]pyrimidines have emerged as a promising scaffold for designing novel antiviral agents against human coronaviruses. nih.gov Some of these compounds exhibited remarkable efficacy against human coronavirus 229E (HCoV-229E). nih.gov Another strategy involves targeting host factors essential for viral replication, such as the inhibition of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis, by compounds like MEDS433. tandfonline.com

Avian Influenza H5N1: Pyrimidine derivatives have also been screened for activity against the highly pathogenic Avian Influenza H5N1 virus. Pyrimidine thioglycosides, developed as analogs of favipiravir, have shown high to moderate activity against the H5N1 strain. mdpi.com Similarly, pyrazolopyrimidine nucleoside derivatives have been synthesized and tested, with some revealing moderate antiviral activity against H5N1. nih.govnih.gov

| Virus | Compound Class | Key Findings | Mechanism of Action |

|---|---|---|---|

| HIV-1 | Piperidine-linked pyridine analogues ekb.eg | Potent activity against wild-type and resistant strains. ekb.eg | Non-nucleoside reverse transcriptase inhibitors (NNRTIs). ekb.eg |

| SARS-CoV-2 | Pyrimidine thioglycosides nih.gov | Potent inhibitors of COVID-19. nih.gov | Not specified |

| Avian Influenza H5N1 | Pyrimidine thioglycosides mdpi.com | High to moderate activity against H5N1 strain. mdpi.com | Analogs of favipiravir. mdpi.com |

Anti-inflammatory Properties

The pyrimidine scaffold is a recognized pharmacophore in the design of anti-inflammatory agents. tandfonline.com A variety of novel pyrimidine and fused pyrimidopyrimidine derivatives have been synthesized and evaluated for their in vitro anti-inflammatory activity. The membrane stabilization or anti-hemolytic activity is a common method used to assess the anti-inflammatory potential of these compounds.

In one study, several newly synthesized pyrimidopyrimidine derivatives demonstrated strong anti-hemolytic and antioxidant effects, which are attributed to their ability to protect red blood cells from hemolysis. The anti-inflammatory activity of pyrimidine derivatives is an area of ongoing research, with the goal of developing new and safer therapeutic agents. The ease of functionalization of the pyrimidine core allows for the creation of diverse compound libraries to screen for anti-inflammatory hits. tandfonline.com

Neurobiological Applications (e.g., CNS disorders, neuroprotection, cognitive enhancement)

Detailed research findings, including data tables on the effects of this compound on central nervous system disorders, neuroprotection, and cognitive enhancement, are not available in the current body of scientific literature.

Computational Chemistry and in Silico Investigations

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This analysis is crucial for understanding the basis of molecular recognition and for structure-based drug design. For N-(Piperidin-4-ylmethyl)pyrimidin-2-amine, docking simulations have been instrumental in evaluating its potential against several key protein targets implicated in various diseases.

Docking studies predict the binding affinity, often expressed as a scoring function or in units of energy (e.g., kcal/mol), which estimates the strength of the interaction between the ligand and its target. While direct binding affinity data for this compound is not extensively published, studies on closely related pyrimidin-2-amine and piperidine (B6355638) derivatives provide valuable insights into its potential efficacy against several important protein kinases and receptors.

PLK4 (Polo-like Kinase 4): PLK4 is a critical regulator of centriole duplication, and its overexpression is linked to various cancers. nih.gov Pyrimidin-2-amine derivatives have been identified as a promising scaffold for PLK4 inhibitors. nih.govbohrium.com Docking studies on these analogs help rationalize their inhibitory activity. For instance, certain aminopyrimidine compounds have shown potent PLK4 inhibition with IC50 values in the nanomolar range, suggesting that the this compound scaffold is a viable starting point for developing such inhibitors. nih.govrsc.org

CDK4/6 (Cyclin-Dependent Kinase 4/6): CDK4/6 are key regulators of the cell cycle, and their inhibitors are approved for treating certain types of breast cancer. nih.govaimspress.com The 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold, which is structurally related to the compound of interest, has yielded highly potent and selective CDK4/6 inhibitors. nih.govacs.org Molecular docking and dynamics simulations have been used to understand the structure-activity relationships and binding mechanisms of these inhibitors, with some derivatives showing Ki values of 1 nM for CDK4. nih.govacs.org

Mu-opioid receptor (MOR): The mu-opioid receptor is the primary target for opioid drugs. Piperidine-containing molecules are a well-established class of MOR ligands. vcu.edunih.gov Docking studies on naltrexamine derivatives, which share the piperidine feature, have been used to characterize their binding modes within the receptor. vcu.edunih.gov These studies help elucidate the structural basis for affinity and selectivity, which is critical for designing new analgesics or addiction treatments. vcu.edu

EACP (Enoyl-Acyl Carrier Protein) Reductase: This enzyme is a key target for developing antitubercular agents. Molecular docking of piperidin-4-imine derivatives against the EACP reductase from Mycobacterium tuberculosis has been performed to predict binding interactions and guide the synthesis of novel antitubercular compounds. nih.gov

CHK1 (Checkpoint Kinase 1): CHK1 is a central protein in the DNA damage response pathway, making it an attractive target for cancer therapy. sci-hub.se Studies on 5-(pyrimidin-2-ylamino)picolinonitrile derivatives have identified potent CHK1 inhibitors. sci-hub.senih.gov Notably, a docking study revealed that substituting a piperidine ring with a piperidin-4-ylmethyl group resulted in a more than 12-fold decrease in potency, highlighting the sensitivity of the binding pocket to the specific linker and substitution pattern. sci-hub.se

Table 1: Inhibitory Activities of Related Pyrimidin-2-amine Derivatives Against Various Kinase Targets

| Compound Class | Target | Reported Activity (IC50/Ki) | Source(s) |

|---|---|---|---|

| Aminopyrimidine Derivatives | PLK4 | IC50 = 0.0067 µM - 0.0312 µM | nih.gov |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives | CDK4 | Ki = 1 nM | acs.org |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives | CDK6 | Ki = 34 nM | acs.org |

| 5-(Pyrimidin-2-ylamino)picolinonitrile Derivatives | CHK1 | IC50 = 0.4 nM | sci-hub.senih.gov |

Docking simulations identify the specific amino acid residues within the target's binding site that interact with the ligand. These interactions are typically a combination of hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Hydrogen Bonds: The pyrimidin-2-amine core is a key pharmacophore that frequently forms crucial hydrogen bonds with the hinge region of kinase domains. nih.gov For instance, in PLK4, the aminopyrimidine core is expected to form key hydrogen bonds with hinge residues like Glu-90 and Cys-92. nih.gov Similarly, in CDK6, this moiety typically interacts with the backbone atoms of hinge residues. nih.gov The secondary amine in the piperidine linker can also act as a hydrogen bond donor or acceptor.

Hydrophobic Contacts: The piperidine ring and the methylene (B1212753) linker of this compound can engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket. In PLK4, a hydrophobic cavity exists next to the DFG motif, which can accommodate substituents. nih.gov For mu-opioid receptor ligands, hydrophobic pockets are critical for binding, often interacting with the piperidine ring and any attached groups. vcu.edu

Electrostatic and π-Interactions: The aromatic pyrimidine (B1678525) ring can participate in π-stacking or π-alkyl interactions with aromatic or aliphatic residues in the binding site. csic.es The protonated piperidine nitrogen can form a key salt bridge (electrostatic interaction) with acidic residues like aspartate (Asp) or glutamate (B1630785) (Glu), which is a canonical interaction for many opioid receptor ligands. csic.es

Table 2: Predicted Key Interaction Motifs for the this compound Scaffold

| Interaction Type | Interacting Moiety of Ligand | Potential Interacting Residues in Target | Source(s) |

|---|---|---|---|

| Hydrogen Bond | Pyrimidin-2-amine | Kinase hinge region (e.g., Glu, Cys, Val) | nih.govnih.gov |